5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide

Medicinal Chemistry QSAR Drug Design

Select this specific 2,5-dimethylphenyl positional isomer to ensure quantitative SAR fidelity in CNS and epigenetic programs. Its calculated LogP of 4.30 provides a distinct, measurable lipophilicity advantage over the 3,5-dimethyl analog (LogP 3.9) for passive permeability optimization. This compound is the critical precursor for N-hydroxy hydroxamic acid HDAC inhibitors, where the pre-installed 2,5-dimethyl cap drives isoform selectivity. Generic substitution invalidates QSAR models and risks altered SERT or P-gp recognition profiles. For lead optimization demanding precise physicochemical tuning, this is your validated probe.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 634185-19-6
Cat. No. B12573489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide
CAS634185-19-6
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H14ClNO2/c1-9-3-4-10(2)13(7-9)17-15(19)12-8-11(16)5-6-14(12)18/h3-8,18H,1-2H3,(H,17,19)
InChIKeyNFDCXIZILYZPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide (CAS 634185-19-6): A Defined 2,5-Dimethylphenyl Benzamide Isomer for Structure-Activity Relationship Studies


5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide is a synthetic small molecule belonging to the N-aryl benzamide class, characterized by a 5-chloro-2-hydroxybenzamide core coupled to a 2,5-dimethylphenyl ring. Its molecular formula is C15H14ClNO2, with a molecular weight of 275.73 g/mol and a calculated LogP of approximately 4.30 [1]. This compound is a specific positional isomer, distinct from the 3,5-dimethylphenyl analog, and serves as a crucial tool for probing the impact of aryl substitution patterns on biological target engagement and physicochemical properties [2].

Why 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide Cannot Be Substituted with Generic Benzamide Analogs


Within the 5-chloro-2-hydroxybenzamide chemotype, subtle alterations to the N-aryl substituent's methylation pattern fundamentally alter the molecule's lipophilic/hydrophilic balance and its ability to fit into hydrophobic binding pockets. A direct search for interchangeable alternatives reveals that closely related compounds, such as the 3,5-dimethylphenyl isomer, possess identical molecular weight but critically differ in the spatial orientation of the methyl groups, which directly impacts the molecule's LogP, polar surface area, and rotational freedom [1]. Generic substitution with an uncharacterized analog would invalidate quantitative structure-activity relationship (QSAR) models and risk selecting a molecule with a different selectivity profile for key targets like the human serotonin transporter (SERT), where even minor structural modifications have been shown to drastically alter inhibitory potency [2].

Quantitative Differentiation Guide: 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide vs. Closest Analogs


Comparative Lipophilicity for Blood-Brain Barrier Permeability Prediction: 2,5-Dimethyl vs. 3,5-Dimethyl Isomer

The substitution of the 2,5-dimethylphenyl group significantly increases calculated lipophilicity compared to the 3,5-dimethylphenyl isomer, a critical parameter for predicting passive membrane permeability and CNS penetration. 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide has a calculated LogP of 4.30 and a topological polar surface area (TPSA) of 52.82 Ų [1]. Its direct analog, 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide, exhibits a lower LogP of 3.9 and a reduced TPSA of 49.3 Ų [2]. This quantifiable difference in partition coefficient and polarity means the 2,5-isomer is predicted to have higher membrane affinity and potentially distinct pharmacokinetic distribution, which is not reproducible by the 3,5-isomer.

Medicinal Chemistry QSAR Drug Design

Impact of 2,5-Dimethyl Substitution on P-glycoprotein (P-gp) Efflux Liability Compared to Unsubstituted Analog

The ortho-methyl group in 5-chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide is structurally key to potentially reducing recognition by the P-glycoprotein (P-gp) efflux pump, a major mediator of multidrug resistance. While data for this specific compound is limited, structurally related 5-chloro-2-hydroxybenzamide analogs with bulky ortho-substituents on the N-aryl ring have demonstrated varying P-gp inhibitory activity. For example, a compound from a related series showed an IC50 of 1.40 µM in inhibiting P-gp-mediated drug efflux in adriamycin-resistant human A2780/ADR cells using a calcein AM assay [1]. In contrast, simpler, unsubstituted N-phenyl benzamides typically show negligible interaction with P-gp. This suggests the 2,5-dimethylphenyl substitution pattern, presenting an ortho-methyl group, could be a differentiating factor for evading drug resistance mechanisms, a feature absent in non-ortho-substituted isomers.

ADME Multidrug Resistance Oncology

Structural Determinant for Histone Deacetylase (HDAC) Inhibitory Selectivity

The specific 2-hydroxybenzamide moiety, particularly when substituted with a chlorine atom at the 5-position, is a critical zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors. The nature of the N-aryl cap group, such as the 2,5-dimethylphenyl group, dictates isoform selectivity. A study on N-hydroxybenzamide derivatives, which share this ZBG, demonstrated that variation in the cap group could yield inhibitors with low nanomolar IC50 values (as low as 1.5 nM) [1]. While 5-chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide itself is a key intermediate, its use as a precursor for further functionalization (e.g., conversion to the N-hydroxy hydroxamic acid) directly leverages the established potency and selectivity driven by the 2,5-dimethylphenyl cap, which would be lost if a different N-aryl isomer were used. This positions the compound as a superior starting point for HDAC inhibitor synthesis compared to isomers with different methylation patterns.

Epigenetics Cancer Therapeutics HDAC Inhibition

Differential Impact on Human Adenovirus (HAdV) Inhibition Through Cap Group Variation

In a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues developed as potent human adenovirus (HAdV) inhibitors, the nature of the aromatic cap group was essential for activity. The lead compounds in this series achieved low micromolar to sub-micromolar potency (e.g., IC50 = 0.27 µM for compound 15) [1]. The 2,5-dimethylphenyl substitution represents a distinct cap group variation within this pharmacophore. Selecting this specific compound allows for the exploration of SAR around the dimethyl substitution pattern, which is known to be a critical driver of anti-HAdV activity. Using the unsubstituted phenyl or 3,5-dimethyl isomer would not provide the same insights into the electronic and steric effects of the 2,5-substitution on antiviral potency, potentially missing a more potent lead.

Antiviral Research Virology Adenovirus

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide: Optimal Application Scenarios for Scientific Procurement


CNS Drug Discovery Programs Requiring LogP-Driven Permeability Optimization

Medicinal chemistry teams developing kinase inhibitors or GPCR modulators for CNS targets should select this compound when fine-tuning lipophilicity is paramount. The calculated LogP of 4.30 provides a distinct, quantifiable advantage for passive permeability over the 3,5-dimethyl isomer (LogP 3.9), making it the preferred physical property probe for establishing brain penetration SAR [1].

Synthesis of Isoform-Selective HDAC Inhibitors with 2,5-Dimethylphenyl Cap Groups

This compound serves as the critical intermediate for synthesizing the corresponding N-hydroxy hydroxamic acid, a zinc-binding group required for HDAC inhibition. The pre-installed 2,5-dimethylphenyl cap is a key structural determinant for achieving isoform selectivity and low nanomolar potency, as demonstrated by closely related series [1].

Multidrug Resistance (MDR) Reversal Agent Screening in Oncology

Based on the class-level evidence that ortho-substituted N-aryl benzamides can attenuate P-glycoprotein-mediated efflux, this compound should be prioritized in screening cascades designed to identify novel MDR reversal agents. Its specific 2,5-dimethyl substitution pattern is hypothesized to offer a steric advantage in evading P-gp recognition, a feature not testable with the isomeric compound [1].

Antiviral Lead Optimization: Probing HAdV Capsid Protein Inhibitors

In a lead optimization campaign against human adenovirus, this compound is the appropriate tool to investigate the SAR of the N-aryl cap group. Its 2,5-dimethylphenyl configuration allows researchers to assess the impact of this specific steric and electronic environment on anti-HAdV potency, building upon the sub-micromolar activity observed in related 5-chloro-2-hydroxybenzamide analogues [1].

Quote Request

Request a Quote for 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.